molecular formula C20H24O3 B3286778 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832737-62-9

3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B3286778
CAS No.: 832737-62-9
M. Wt: 312.4 g/mol
InChI Key: YZFSXKZFGBCXBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde” can be represented by the SMILES string O=CC1=CC (CSC2=C (C (C) (C)C)C=CC (C)=C2)=C (OC)C=C1 . The InChI key for this compound is DHYUFOBEWZMELD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and structural characterization of new complexes involving derivatives of tert-butyl-methylphenol and methoxybenzaldehyde, such as those found in the synthesis of oxidovanadium(V) complexes, demonstrate their potential in inorganic chemistry and coordination compounds research (Back et al., 2012).

  • Research on the electrochemical oxidation of similar compounds, like 2,6-di-tert-butyl-4-methylphenol, provides insights into their reactivity and potential for generating side-chain-oxidized phenols, which are valuable in synthetic organic chemistry (Ohmori et al., 1985).

  • Investigations into the reduction and subsequent oxidation of tert-butyl-methylphenol derivatives, such as 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, are pivotal in understanding the formation of o-benzoquinones and their photostability, contributing to photochemistry and materials science (Arsenyev et al., 2016).

Chemical Transformations and Applications

  • Studies on the synthesis of chalcone derivatives from halogenated vanillin, closely related to methoxybenzaldehyde, highlight the importance of these compounds in creating novel substances with potential antioxidant properties, relevant to pharmaceutical and medicinal chemistry (Rijal et al., 2022).

  • Research on the synthesis of organophosphorus derivatives from similar compounds provides insight into the creation of new chemical entities with potential applications in various fields including materials science and industrial chemistry (Prishchenko et al., 2008).

  • Exploration of the synthesis of phosphorus derivatives, starting from related benzaldehydes, underlines the versatility of these compounds in synthesizing new materials with potential applications in various technological fields (Prishchenko et al., 2006).

Molecular Synthesis

  • The efficient synthesis of tert-butyl-methylphenol derivatives via solvent-free condensation/reduction reactions demonstrates their utility in developing methodologies for creating novel molecular structures, useful in synthetic organic chemistry and drug design (Becerra et al., 2021).

  • Studies on the nucleophilic addition to alkyl propiolates using compounds like methoxybenzaldehyde illuminate new pathways for the synthesis of aryloxypropenoates and arylacrylates, contributing to the field of organic synthesis and potential pharmaceutical applications (Yavari et al., 2005).

Safety and Hazards

The safety information available indicates that “3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde” may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

3-[(2-tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-14-6-8-17(20(2,3)4)19(10-14)23-13-16-11-15(12-21)7-9-18(16)22-5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSXKZFGBCXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153015
Record name 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-62-9
Record name 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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